molecular formula C9H12N4O2 B053242 1-methyl-3-propyl-7H-purine-2,6-dione CAS No. 118024-67-2

1-methyl-3-propyl-7H-purine-2,6-dione

Cat. No. B053242
CAS RN: 118024-67-2
M. Wt: 208.22 g/mol
InChI Key: MCPROACZLSAAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-3-propyl-7H-purine-2,6-dione” is an organic compound with the molecular formula C9H12N4O2 . It belongs to the class of compounds known as purines, which are nitrogen-containing aromatic compounds found widely in living organisms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a purine core, which is a bicyclic aromatic ring composed of a pyrimidine ring fused to an imidazole ring . The compound also contains methyl and propyl substituents .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 208.217 g/mol . It has a boiling point of 450.7ºC at 760 mmHg and a flash point of 226.4ºC . Its density is 1.326g/cm³ .

Scientific Research Applications

  • Antidepressant Properties : A derivative, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, showed antidepressant activity, particularly at a dose of 1.6 mg/kg (Khaliullin et al., 2018).

  • Pharmaceutically Relevant Polymorphs : Research on anhydrous methylxanthines, including caffeine (1,3,7-trimethyl-1H-purine-2,6-(3H,7H)-dione) and its metabolites theophylline and theobromine, revealed their multifaceted therapeutic potential. This study utilized nuclear magnetic resonance-nuclear quadrupole resonance (NMR-NQR) to analyze their solid-state structures (Latosinska et al., 2014).

  • Adenosine Receptor Antagonism : 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, a potent antagonist of the adenosine A1 receptor, was studied for its structure and biological activity (Hirayama et al., 1993).

  • Synthesis and Biological Evaluation : Synthesis of new 1-benzyl-3-propyl-1H,6H-pyrrolo[2,1-f]purine-2,4-diones and 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones led to the identification of potent and selective A3 adenosine receptors antagonists, providing insights into drug development (Baraldi et al., 2005).

  • Ionization and Methylation of Purine-6,8-diones : A study on the ionization and methylation reactions of Purine-6,8-diones provided insights into their chemical properties, crucial for understanding their biological activity (Rahat et al., 1974).

  • Thietanyl Protection in Synthesis : Research on thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones unveiled a new route to synthesize these compounds, offering a methodological advancement in chemical synthesis (Khaliullin & Shabalina, 2020).

  • Inhibitory Activities of Dipeptidyl Peptidase IV (DPP-IV) : Compounds with the purine-2,6-dione structure, modified with carboxybenzyl and 2-chloro/cyanobenzyl groups, showed significant inhibitory activities against DPP-IV, a key enzyme in glucose metabolism, indicating their potential in treating diabetes (Mo et al., 2015).

  • New Purine Alkaloids : Research on the South China Sea gorgonian Subergorgia suberosa yielded new purine alkaloids with weak cytotoxicity toward human cancer cell lines, highlighting the potential of purine-2,6-diones in marine natural product research (Qi et al., 2008).

properties

IUPAC Name

1-methyl-3-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-7-6(10-5-11-7)8(14)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPROACZLSAAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879542
Record name 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118024-67-2
Record name 3,9-Dihydro-1-methyl-3-propyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118024-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-propyl-7H-purine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118024672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1-METHYL-3-PROP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-3-PROPYL-7H-PURINE-2,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWZ57272FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-propyl-7H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1-methyl-3-propyl-7H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
1-methyl-3-propyl-7H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1-methyl-3-propyl-7H-purine-2,6-dione
Reactant of Route 5
1-methyl-3-propyl-7H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1-methyl-3-propyl-7H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.